![molecular formula C12H16INO B12594600 {(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol CAS No. 636572-05-9](/img/structure/B12594600.png)
{(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol is a chemical compound that features a pyrrolidine ring substituted with a hydroxymethyl group and a 4-iodophenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the 4-Iodophenylmethyl Group: This step often involves a nucleophilic substitution reaction where a suitable iodinated benzyl halide reacts with the pyrrolidine ring.
Addition of the Hydroxymethyl Group: This can be done through a reduction reaction, where a carbonyl precursor is reduced to the corresponding alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to the hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The iodophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: PCC, DCM (Dichloromethane) as solvent.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the alcohol.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry
In organic synthesis, {(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and functionalization.
Biology
This compound may be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators, due to its structural features that can interact with biological targets.
Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to enhance its pharmacological properties.
Industry
In material science, this compound could be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties.
作用機序
The mechanism of action of {(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
- **(2S)-1-[(4-Bromophenyl)methyl]pyrrolidin-2-yl}methanol
- **(2S)-1-[(4-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol
- **(2S)-1-[(4-Fluorophenyl)methyl]pyrrolidin-2-yl}methanol
Uniqueness
The presence of the iodine atom in {(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions, potentially leading to different biological activities and chemical behaviors.
特性
CAS番号 |
636572-05-9 |
|---|---|
分子式 |
C12H16INO |
分子量 |
317.17 g/mol |
IUPAC名 |
[(2S)-1-[(4-iodophenyl)methyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C12H16INO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(14)9-15/h3-6,12,15H,1-2,7-9H2/t12-/m0/s1 |
InChIキー |
PSZNWCLXDWBOIA-LBPRGKRZSA-N |
異性体SMILES |
C1C[C@H](N(C1)CC2=CC=C(C=C2)I)CO |
正規SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)I)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


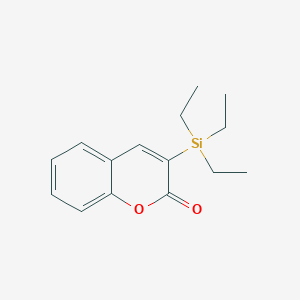
![Silanediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl-](/img/structure/B12594519.png)
![2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol](/img/structure/B12594521.png)
![Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]-](/img/structure/B12594524.png)
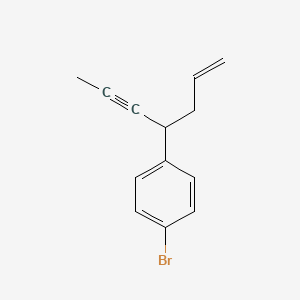
![N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12594531.png)
![5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide](/img/structure/B12594548.png)
![5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12594557.png)
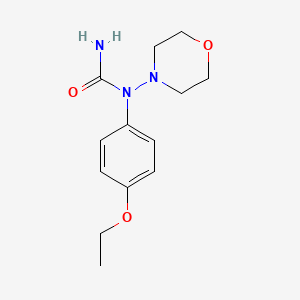
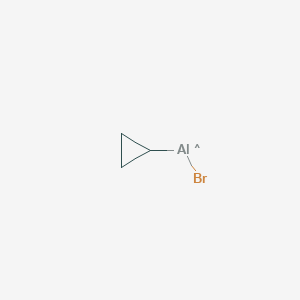
![N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12594563.png)
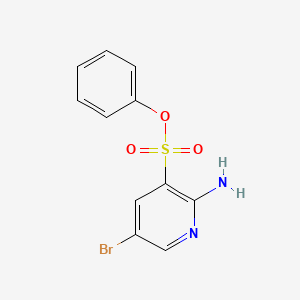
propanedinitrile](/img/structure/B12594582.png)
![Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate](/img/structure/B12594584.png)
